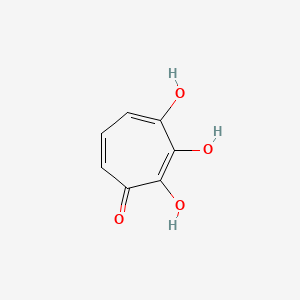

3,7-Dihydroxytropolone

Cat. No. B1196482

Key on ui cas rn:

85233-29-0

M. Wt: 154.12 g/mol

InChI Key: HQLHJCFATKAUSO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04883758

Procedure details

A loopful of Streptomyces tropolofaciens No. K611-97, taken from a mature slant culture was inoculated into 500-ml Erlenmeyer flask containing 100 ml of a seed medium consisted of 3% soybean meal, 2% corn starch, 0.33% MgSO4.7H2O and 1% CaCO3, the pH being adjusted to 7.0 before sterilization. The flask was then incubated at 28° C. for 4 days on a rotary shaker (200 rpm) and 5 ml of the growth was transferred into 500-ml Erlenmeyer flask containing 100 ml of a fermentation medium having the same composition as the seed medium. The fermentation was carried out at 28° C. for 6 days on a rotary shaker. The antibiotic production was monitored by the paper-disc agar diffusion method against Cryptococcus neoformans IAM 4514 as a test organism. For a large scale production, the fermentation studies were carried out in stainless-steel fermentors. The culture was prepared in twenty 500-ml Erlenmeyer flasks incubated at 32° C. for 4 days on the rotary shaker. The resultant culture was transferred into a 200-liter tank fermentor containing 120 liters of a production medium. The seed and production media consisted of 3% soybean meal, 3% glucose, 0.5% Pharmamedia, 0.1% yeast extract and 0.3% CaCO3. Tank fermentation was carried out at 28° C. with stirring at 250 rpm and aeration at 120 liter/min. The production reached a maximum after 115 hours fermentation.

[Compound]

Name

starch

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

MgSO4.7H2O

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

twenty

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:4])([O-])=O.[Ca+2].[O:6]=[CH:7][C@@H:8]([C@H:10]([C@@H:12]([C@@H:14]([CH2:16][OH:17])[OH:15])O)O)O>>[CH:10]1[CH:12]=[C:14]([OH:15])[C:16]([OH:17])=[C:1]([OH:4])[C:7](=[O:6])[CH:8]=1 |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

starch

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

MgSO4.7H2O

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

Step Four

[Compound]

|

Name

|

steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Six

[Compound]

|

Name

|

twenty

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring at 250 rpm and aeration at 120 liter/min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 100 ml of a seed medium

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 100 ml of a fermentation medium

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The fermentation was carried out at 28° C. for 6 days on a rotary shaker

|

|

Duration

|

6 d

|

WAIT

|

Type

|

WAIT

|

|

Details

|

incubated at 32° C. for 4 days on the rotary shaker

|

|

Duration

|

4 d

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 120 liters of a production medium

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was carried out at 28° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after 115 hours

|

|

Duration

|

115 h

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |